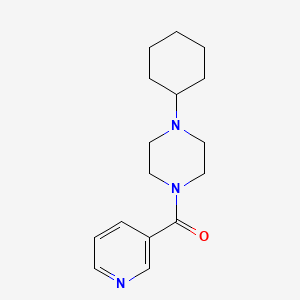
(4-Cyclohexylpiperazin-1-yl)(pyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-CYCLOHEXYL-4-(PYRIDINE-3-CARBONYL)PIPERAZINE is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of 1-CYCLOHEXYL-4-(PYRIDINE-3-CARBONYL)PIPERAZINE typically involves the reaction of piperazine with pyridine-3-carboxylic acid or its derivatives. One common synthetic route involves the use of t-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate as a building block, which is obtained through aromatic nucleophilic substitution starting with piperazine and 2-nitro-5-halopyridine, followed by N-protection and catalytic hydrogenation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-CYCLOHEXYL-4-(PYRIDINE-3-CARBONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, where the piperazine ring can be modified with different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-CYCLOHEXYL-4-(PYRIDINE-3-CARBONYL)PIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrially relevant chemicals
Mecanismo De Acción
The mechanism of action of 1-CYCLOHEXYL-4-(PYRIDINE-3-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound. For instance, piperazine derivatives are known to interact with neurotransmitter receptors, enzymes involved in metabolic pathways, and other cellular targets .
Comparación Con Compuestos Similares
1-CYCLOHEXYL-4-(PYRIDINE-3-CARBONYL)PIPERAZINE can be compared with other piperazine derivatives, such as:
1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine: Known for its opiate-like analgesic properties.
4-(Piperidin-1-yl)pyridine derivatives: These compounds exhibit various biological activities, including anticoagulant effects.
1H-Pyrazolo[3,4-b]pyridines: These compounds are studied for their anticancer properties and other biomedical applications. The uniqueness of 1-CYCLOHEXYL-4-(PYRIDINE-3-CARBONYL)PIPERAZINE lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C16H23N3O |
|---|---|
Peso molecular |
273.37 g/mol |
Nombre IUPAC |
(4-cyclohexylpiperazin-1-yl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C16H23N3O/c20-16(14-5-4-8-17-13-14)19-11-9-18(10-12-19)15-6-2-1-3-7-15/h4-5,8,13,15H,1-3,6-7,9-12H2 |
Clave InChI |
FOIQHFQSHXKTSS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,5-dimethoxyphenyl)methyl]-N-(2-fluorophenyl)piperidin-4-amine](/img/structure/B12489200.png)
![3-chloro-4-methyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12489212.png)
![4-(furan-2-yl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12489217.png)
![6-benzyl-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12489223.png)
![2-[3-(4-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B12489225.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-butoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12489234.png)

![2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]ethanol](/img/structure/B12489243.png)
![2-({5-[3-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-nitrophenyl)acetamide](/img/structure/B12489247.png)
![[4-(3-methylphenyl)piperazin-1-yl][5-(naphthalen-1-yl)-1H-pyrazol-3-yl]methanone](/img/structure/B12489253.png)
![3-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}-2,2,3-trimethylcyclopentanecarboxylic acid](/img/structure/B12489262.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}alanine](/img/structure/B12489263.png)
![1-{2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12489265.png)
![N-(3-chloro-4-methylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12489269.png)
